N-(3-methoxyphenyl)piperazine
Description
1-(3-Methoxyphenyl)piperazine hydrochloride (CAS RN: 102684-91-3) is a phenylpiperazine derivative widely used as an intermediate in synthesizing serotonergic agents. Its structure comprises a piperazine ring substituted with a 3-methoxyphenyl group, conferring unique physicochemical and receptor-binding properties.
Synthesis: The compound is synthesized via halogenation of diethyl amine to form β,β'-dihalogenated diethylamine hydrochloride, followed by cyclization with m-aminoanisole (3-methoxyaniline) under controlled conditions. The final product is characterized using IR, UV, and ¹H-NMR spectroscopy .
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIBVWUXWNYTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166809 | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-71-7, 16015-70-6 | |
| Record name | 1-(3-Methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(3-methoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-METHOXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LCP52962G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-methoxyphenyl)piperazine hydrochloride may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pharmacological Applications
1-(3-Methoxyphenyl)piperazine hydrochloride is primarily recognized for its psychoactive properties, making it a subject of interest in the study of designer drugs. It is often compared to other piperazine derivatives like benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), which are known for their stimulant effects.
- Psychoactive Effects : Research indicates that derivatives like 1-(3-Methoxyphenyl)piperazine are sought after for recreational use due to their psychoactive effects similar to those of ecstasy and amphetamines . Users typically report effects lasting between 6 to 8 hours, with doses varying widely .
- Clinical Studies : Clinical trials involving piperazine derivatives have tested dosages ranging from 0.25 to 0.75 mg/kg, highlighting their potential therapeutic applications . The compound's interaction with serotonin receptors suggests possible uses in treating mood disorders .
Analytical Chemistry Applications
The compound's unique properties have made it valuable in analytical chemistry, particularly in the detection and quantification of piperazine derivatives in biological samples.
- Detection Methods : Various methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been developed for the analysis of 1-(3-Methoxyphenyl)piperazine in complex matrices like serum and urine . These methods utilize specific conditions to ensure accurate quantification and minimize interference from other substances.
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Case Studies :
- A study demonstrated the effectiveness of LC-MS for detecting piperazine derivatives in biological fluids, achieving satisfactory repeatability and accuracy .
- Another analysis reported the presence of piperazine derivatives in recreational drugs sold as ecstasy, emphasizing the need for reliable detection methods in forensic science .
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, including serotonin and dopamine receptors. This binding can modulate neurotransmitter release and uptake, leading to various physiological effects. The compound may also influence intracellular signaling pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Structural and Functional Differences
Key Findings
- Substituent Position: Meta-substituted (e.g., 3-methoxy, 3-chloro, 3-CF₃) compounds predominantly target 5-HT1B/1C receptors, influencing motor activity and anxiety pathways. For example, TFMPP (3-CF₃) and 1-(3-chlorophenyl)piperazine suppress locomotor activity via 5-HT1B/1C agonism . Ortho-substituted (e.g., 2-methoxy) derivatives exhibit mixed 5-HT1A/1B affinity, leading to variable SND modulation (excitation or inhibition) .
- Substituent Type: Electron-donating groups (e.g., methoxy) enhance binding to 5-HT1A/1B receptors, while electron-withdrawing groups (e.g., chloro, CF₃) favor 5-HT1B/1C interactions .
Pharmacological Implications
- It may serve as a precursor for antidepressants or anxiolytics .
- Clinical Relevance : Compounds like TFMPP and m-CPP (1-(3-chlorophenyl)piperazine) are used to study 5-HT receptor subtypes in mood disorders, though their clinical use is restricted due to side effects .
Biological Activity
1-(3-Methoxyphenyl)piperazine hydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuropharmacology and oncology. Its structure includes a piperazine ring substituted with a 3-methoxyphenyl group, which influences its interaction with various biological targets.
- Chemical Formula : C11H16ClN2O
- Molecular Weight : 228.71 g/mol
- CAS Number : 16015-70-6
Research indicates that 1-(3-Methoxyphenyl)piperazine hydrochloride interacts with several neurotransmitter systems, particularly serotonin and dopamine receptors. Its action on these receptors suggests potential applications in treating mood disorders and psychosis.
Biological Activity Overview
Case Studies and Research Findings
-
Antidepressant Activity :
A study demonstrated that derivatives of piperazine, including 1-(3-Methoxyphenyl)piperazine hydrochloride, showed significant antidepressant-like effects in animal models. The compound's ability to modulate serotonin pathways was highlighted as a key mechanism for its efficacy . -
Anticancer Properties :
In vitro studies reported that this compound induced G2/M phase arrest in HT29 colon cancer cells at low micromolar concentrations (0.5–1 μM). The mechanism involved disruption of microtubule dynamics, leading to enhanced sensitivity to apoptotic signals . -
Neuroprotective Effects :
Research indicated that 1-(3-Methoxyphenyl)piperazine hydrochloride could mitigate neuronal damage caused by oxidative stress, suggesting its potential as a neuroprotective agent in neurodegenerative diseases like Alzheimer's . -
Enzyme Inhibition :
The compound has been shown to inhibit hAChE with an IC50 value of approximately 2.80 μM, indicating its potential as a lead compound for developing Alzheimer's disease therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of piperazine derivatives is highly influenced by the positioning and nature of substituents on the phenyl ring. For instance, replacing the 3-methoxy group with other substituents significantly alters the compound's inhibitory profile against various enzymes .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)piperazine hydrochloride in laboratory settings?
The compound is synthesized via cyclo-condensation of halogenated diethanolamine derivatives with substituted anilines. A validated method involves reacting 1-(3-methoxyphenyl)piperazine dihydrochloride with sodium hydroxide and carbon disulfide in methanol. After stirring in an ice bath, the product is isolated via rotary evaporation with a 70% yield. Recrystallization or filtration ensures purity .
Q. What characterization techniques are essential for confirming purity and identity?
Use NMR (1H, 13C) to confirm structural integrity, IR spectroscopy for functional group analysis (e.g., C-O-C stretching of methoxy groups), and HPLC with UV detection to assess purity (>95%). Mass spectrometry validates molecular weight, while melting point analysis and TLC provide preliminary purity checks. Cross-referencing with literature spectra is critical .
Q. What safety protocols should be followed when handling this compound?
Follow SDS guidelines: use PPE (nitrile gloves, goggles), work in a fume hood to avoid inhalation, and store at -20°C in airtight containers. In case of skin contact, rinse with water for 15 minutes. For spills, neutralize with inert absorbents and dispose of as hazardous waste .
Advanced Research Questions
Q. How does pH influence the electrochemical behavior of 1-(3-Methoxyphenyl)piperazine hydrochloride?
Cyclic voltammetry in Britton-Robinson buffer (pH 2–12) mixed with ethanol (50:50 v/v) reveals pH-dependent redox activity. At lower pH (2–6), protonation of the piperazine nitrogen enhances electron transfer, shifting oxidation potentials. Above pH 8, deprotonation reduces electrochemical reversibility. Calibrate using Ag/AgCl reference electrodes and validate with controlled potential electrolysis .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
Discrepancies may arise from by-products (e.g., incomplete halogenation) or solvent residues . Use HPLC-MS with a C18 column (acetonitrile/ammonium acetate gradient) to separate impurities. For ambiguous NMR signals, conduct 2D-COSY or HSQC experiments to assign proton-carbon correlations. Reproduce synthesis under inert atmospheres to rule out oxidation artifacts .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
Use stoichiometric control (1:1.2 molar ratio of diethanolamine to 3-methoxyaniline) and slow addition of halogenating agents (e.g., PCl₃) to prevent exothermic side reactions. Monitor reaction progress via in-situ FTIR to track intermediate formation. Post-synthesis, employ column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation products via HPLC-DAD and LC-QTOF-MS . For light sensitivity, use amber vials and compare UV-Vis spectra before/after exposure to 5000 lux hours .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in literature?
Solubility discrepancies often arise from polymorphism or hydration states . Characterize the solid form via PXRD and DSC to identify crystalline vs. amorphous phases. Test solubility in DMSO, ethanol, and water using a shake-flask method (24 h equilibrium, 25°C). Report results with solvent purity and equilibration time .
Q. Why do different studies report varying bioactivity results for this compound?
Bioactivity variations may stem from impurity profiles (e.g., residual solvents) or assay conditions (e.g., cell line viability, serum concentration). Standardize testing using analytical-grade compound (HPLC purity ≥98%) and validate assays with positive controls (e.g., serotonin receptor agonists for neuroactivity studies) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
